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This technical guide provides a comprehensive overview of the thermodynamic assessment of
the Aluminum-Platinum (Al-Pt) system. The Al-Pt system is of significant interest due to the
unique properties of its intermetallic compounds, which find applications in high-temperature
coatings, catalysis, and as colored decorative materials.[1][2] A thorough thermodynamic
assessment is crucial for understanding phase stability, predicting material behavior during
processing, and designing new alloys with tailored properties. This guide summarizes key
experimental data, details common experimental protocols, and explains the CALPHAD
(CALculation of PHAse Diagrams) methodology, a cornerstone of modern thermodynamic
assessment.[3][4]

The Al-Pt Phase Diagram and Intermetallic
Compounds

The Al-Pt system is characterized by the formation of several stable intermetallic compounds.
The phase diagram, which maps the stable phases as a function of temperature and
composition, is the primary output of a thermodynamic assessment. Key intermetallic phases in
the Al-Pt system include Alz21Pts, Al2Pt, AlsPt2, AlPt, AlsPts, AlPt2, and AlPts.[1][5] The stability
and compositional ranges of these phases have been determined through various experimental
investigations and computational modeling.

I/l Nodes for phases node [shape=Dbox, style="filled,rounded", fillcolor="#34A853",
fontcolor="#FFFFFF"]; L [label="Liquid (L)"]; Al [label="(Al)"]; Al2Pt [label="AI2Pt"]; AI3Pt2
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[label="AI3Pt2"]; AIPt_ht [label="AIPt (HT-B)"]; AIPt_lt [label="AlPt (LT)"]; AI3Pt5
[label="AI3Pt5"]; AIPt2 [label="AIPt2"]; AIPt3 [label="AIPt3 (L12)"]; Pt [label="(Pt)"];

/I Edges representing phase transformations and equilibria edge [color="#5F6368"]; T_high ->
L [style=invis]; L -> {Al, AI2Pt, AlPt_ht, Pt} [label="Solidification"]; T_mid -> {Al, Al2Pt, AlPt_ht,

AI3Pt5, AIPt2, AIPt3, Pt} [style=invis]; T_low -> {Al, Al2Pt, AI3Pt2, AIPt_lIt, AI3Pt5, AlPt2, AlPt3,
Pt} [style=invis];

Al_rich -> Al; Al_rich -> Al2Pt [constraint=false]; Equiatomic -> AIPt_ht; Equiatomic -> AlPt_lt;
Pt_rich -> {AI3Pt5, AlPt2, AlPt3, Pt};

/Il Logical connections between phases AlIPt_ht -> AlPt_It [label="Order-Disorder"]; {Al, Al2Pt} ->
AlI3Pt2 [label="Reaction"]; {AlIPt_lIt, Pt} -> {AI3Pt5, AlPt2} [label="Reactions"];

I Invisible edges for layout control Al_rich -> Equiatomic -> Pt_rich [style=invis]; T_high ->
T_mid -> T_low [style=invis]; } END_DOT

Figure 1: Logical relationships in the simplified Al-Pt phase diagram.

Quantitative Thermodynamic Data

Thermodynamic data are essential for the CALPHAD modeling of the Al-Pt system. This data
primarily includes enthalpies of formation and Gibbs energies of formation for the various
intermetallic compounds. While a complete, critically evaluated dataset is extensive, the
following tables summarize the types of data required and representative values found in the
literature.

Table 1: Enthalpy of Formation for Al-Pt Intermetallic
Compounds

The standard enthalpy of formation (AHf°) is the change in enthalpy when one mole of a
compound is formed from its constituent elements in their standard states.[6] It is a critical
parameter for assessing the stability of the intermetallic phases.
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Experimental AHf° Calculated AHf°

Phase Crystal Structure
(kd/mol) (kd/mol)
Data not readily

Alz2Pt CaF: type ] -85.5
available
Data not readily

AlPt CsCl type (B) ) -110.2
available
Data not readily

AlPts L12 type -88.1

available

Note: Calculated values are often derived from first-principles (ab initio) methods and are used

to supplement experimental data in CALPHAD assessments. Experimental values are often

determined by calorimetry.

Table 2: Gibbs Energy of Formation for Al-Pt

Intermetallic Compounds

The Gibbs free energy of formation (AGf) determines the thermodynamic stability of a phase at

a given temperature and pressure.[7] It is calculated using the formula AG = AH - TAS, where T
Is the absolute temperature and AS is the entropy change.[7] A more negative Gibbs energy

indicates greater stability.[8][9]

Gibbs Energy of Formation

Phase Temperature (K)

(kd/imol)
AlzPt 1273 Varies with model parameters
AlPt 1273 Varies with model parameters
AlPts 1273 Varies with model parameters

Note: Gibbs energy is temperature-dependent and is typically expressed as a function of

temperature in thermodynamic databases. The values are optimized to fit experimental phase

boundary data.
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Experimental Protocols for Thermodynamic
Assessment

The thermodynamic properties and phase equilibria of the Al-Pt system are determined using a
combination of experimental techniques.

Sample Preparation

¢ Alloy Synthesis: High-purity aluminum (99.999%) and platinum (99.9%) are weighed in
specific proportions.[10]

o Arc Melting: The constituents are melted together in an argon arc furnace on a water-cooled
copper hearth. To ensure homogeneity, the resulting alloy buttons are typically flipped and
re-melted several times.

e Annealing/Heat Treatment: Samples are sealed in quartz capsules under a partial pressure
of argon and annealed at high temperatures (e.g., 900-1300°C) for extended periods (up to
several hundred hours) to achieve equilibrium.[10]

e Quenching: After annealing, the samples are quenched in water or another cooling medium
to retain the high-temperature phase constitution at room temperature for analysis.

Phase and Microstructure Characterization

o X-ray Diffraction (XRD): This technique is used to identify the crystal structures of the phases
present in the equilibrated samples. By comparing the diffraction patterns to known
structures, the phases can be identified.

e Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):
SEM provides high-resolution images of the sample's microstructure, revealing the
morphology and distribution of different phases.[10] EDS allows for the quantitative
determination of the chemical composition of each phase.

Thermal Analysis

 Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These
techniques are used to determine the temperatures of phase transformations (e.g., melting,

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.researchgate.net/publication/257639738_A_study_of_the_Al-Ni-Pt_alloy_system_Phase_equilibria_at_1100_and_1300C
https://www.researchgate.net/publication/257639738_A_study_of_the_Al-Ni-Pt_alloy_system_Phase_equilibria_at_1100_and_1300C
https://www.researchgate.net/publication/257639738_A_study_of_the_Al-Ni-Pt_alloy_system_Phase_equilibria_at_1100_and_1300C
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14713656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

eutectic, and peritectic reactions). The sample is heated or cooled at a controlled rate, and
temperature differences between the sample and a reference material are measured,
revealing endothermic or exothermic events corresponding to phase changes.

o Calorimetry: Solution or combustion calorimetry can be used to measure the enthalpy of
formation of intermetallic compounds.

The CALPHAD Methodology

The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful computational
method used to develop self-consistent thermodynamic databases.[3][4] It combines
experimental data with thermodynamic models to describe the properties of a material system.
[4][11]

The core of the CALPHAD method is to define a mathematical model for the Gibbs energy of
each phase in the system (e.g., liquid, solid solutions, intermetallic compounds).[11] These
models contain adjustable parameters that are optimized to achieve the best possible fit to all
available experimental data, including phase diagram information and thermochemical
properties.[4]

/I Workflow Edges exp_data -> optimization; ab_initio -> optimization; gibbs_model ->
optimization; optimization -> database; database -> calc_pd; calc_pd -> validation; exp_data ->
validation [style=dashed, label="for comparison"];

I/l Feedback loop validation -> optimization [label="Refine Model", style=dashed,
color="#EA4335"]; } END_DOT

Figure 2: General workflow of the CALPHAD methodology.

For the Al-Pt system, a thermodynamic remodeling was performed using the CALPHAD
approach, employing a four sub-lattice (4SL) model for the ordered/disordered fcc and bcc
phases.[5] This advanced model allows for a more accurate description of the system's
thermodynamics compared to simpler models. The results from first-principles calculations
were used alongside experimental data as input for the modeling process.[5] The resulting
thermodynamic description provides good agreement with most of the compiled experimental
phase equilibria and thermochemical data.[5]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://thermocalc.com/about-us/methodology/the-calphad-methodology/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4912057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4912057/
https://calphad.com/wp-content/uploads/2025/07/Thermodynamic_Modeling_by_CALPHAD_Method.pdf
https://calphad.com/wp-content/uploads/2025/07/Thermodynamic_Modeling_by_CALPHAD_Method.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4912057/
https://www.researchgate.net/publication/307874241_Thermodynamic_remodeling_of_the_Al-Pt_system_towards_an_assessment_of_the_Al-Ni-Pt_system
https://www.researchgate.net/publication/307874241_Thermodynamic_remodeling_of_the_Al-Pt_system_towards_an_assessment_of_the_Al-Ni-Pt_system
https://www.researchgate.net/publication/307874241_Thermodynamic_remodeling_of_the_Al-Pt_system_towards_an_assessment_of_the_Al-Ni-Pt_system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14713656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The thermodynamic assessment of the Al-Pt system is a complex process that relies on a
synergistic combination of meticulous experimental work and sophisticated computational
modeling. The CALPHAD methodology provides a robust framework for integrating diverse
data types to create a consistent and predictive thermodynamic database. This database is
invaluable for materials scientists and engineers working on the development of new alloys for
high-temperature applications, catalysis, and other advanced technologies. Future work may
involve refining the thermodynamic descriptions, especially in ternary and higher-order systems
containing Al and Pt, to accelerate materials design and discovery.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14713656#thermodynamic-assessment-of-the-al-pt-
system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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